
Benzenesulfonamide, N-(cyclopentylmethyl)-N-((3R)-3-hydroxy-4-(((4-methoxyphenyl)sulfonyl)(2-methylpropyl)amino)butyl)-4-methoxy-
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Overview
Description
Benzenesulfonamide, N-(cyclopentylmethyl)-N-((3R)-3-hydroxy-4-(((4-methoxyphenyl)sulfonyl)(2-methylpropyl)amino)butyl)-4-methoxy- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzenesulfonamide core, a cyclopentylmethyl group, and multiple functional groups that contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-(cyclopentylmethyl)-N-((3R)-3-hydroxy-4-(((4-methoxyphenyl)sulfonyl)(2-methylpropyl)amino)butyl)-4-methoxy- involves several steps:
Formation of the Benzenesulfonamide Core: This step typically involves the reaction of benzenesulfonyl chloride with an amine to form the benzenesulfonamide core.
Introduction of the Cyclopentylmethyl Group: The cyclopentylmethyl group is introduced through a nucleophilic substitution reaction.
Functionalization of the Butyl Chain: The butyl chain is functionalized with hydroxy, methoxy, and sulfonyl groups through a series of reactions, including oxidation, reduction, and substitution.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfoxide or sulfide.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the aromatic ring and the butyl chain.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Sulfides, alcohols.
Substitution Products: Halogenated derivatives, alkylated compounds.
Scientific Research Applications
Benzenesulfonamide, N-(cyclopentylmethyl)-N-((3R)-3-hydroxy-4-(((4-methoxyphenyl)sulfonyl)(2-methylpropyl)amino)butyl)-4-methoxy- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer and inflammatory conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of multiple functional groups allows it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide Derivatives: Compounds with similar benzenesulfonamide cores but different substituents.
Cyclopentylmethyl Derivatives: Compounds with cyclopentylmethyl groups attached to different cores.
Methoxy-Substituted Compounds: Compounds with methoxy groups on aromatic rings.
Uniqueness
The uniqueness of Benzenesulfonamide, N-(cyclopentylmethyl)-N-((3R)-3-hydroxy-4-(((4-methoxyphenyl)sulfonyl)(2-methylpropyl)amino)butyl)-4-methoxy- lies in its combination of functional groups, which confer specific reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Biological Activity
Benzenesulfonamides are a class of compounds known for their diverse biological activities, including antibacterial, anti-inflammatory, and enzyme inhibition properties. The compound in focus, N-(cyclopentylmethyl)-N-((3R)-3-hydroxy-4-(((4-methoxyphenyl)sulfonyl)(2-methylpropyl)amino)butyl)-4-methoxy- , represents a complex structure that may exhibit unique pharmacological effects. This article reviews the biological activity of this compound based on recent studies, highlighting its mechanisms of action and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Core Structure : Benzenesulfonamide
- Substituents :
- Cyclopentylmethyl group
- Hydroxy group at the 3-position
- Methoxy groups at the 4-position
- A sulfonamide linkage with a 2-methylpropyl amino chain
This complex arrangement suggests potential interactions with various biological targets.
Antibacterial Activity
Benzenesulfonamides have been studied for their antibacterial properties. For instance, derivatives of benzenesulfonamide have shown significant activity against various bacterial strains. In one study, compounds exhibited moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, with some derivatives demonstrating strong inhibitory effects on urease and acetylcholinesterase (AChE) .
Compound | MIC (mg/mL) | Active Against |
---|---|---|
4a | 6.67 | E. coli |
4d | 6.72 | E. coli |
4h | 6.63 | S. aureus |
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes involved in various diseases. In particular, studies have shown that certain benzenesulfonamide derivatives can inhibit carbonic anhydrases (CAs), which are crucial for maintaining acid-base balance in the body. The IC50 values for these inhibitors ranged from 10.93 to 25.06 nM for CA IX, indicating strong selectivity over CA II .
Anti-inflammatory Activity
Research indicates that some benzenesulfonamide derivatives possess anti-inflammatory properties. For example, compounds were tested in vivo for their ability to inhibit carrageenan-induced rat paw edema, achieving significant reductions in inflammation .
Study on Cardiovascular Effects
A recent investigation focused on the cardiovascular effects of benzenesulfonamide derivatives using isolated rat heart models. Results indicated that certain derivatives could significantly decrease perfusion pressure and coronary resistance, suggesting potential applications in treating cardiovascular conditions .
Compound | Dose (nM) | Effect on Perfusion Pressure |
---|---|---|
Benzenesulfonamide | 0.001 | Decrease observed |
4-(2-amino-ethyl)-benzenesulfonamide | 0.001 | Significant decrease |
Mechanistic Insights
The mechanism of action of benzenesulfonamides often involves binding to specific proteins or enzymes, leading to altered physiological responses. For example, docking studies have suggested that these compounds may interact with calcium channels, potentially affecting cardiac function and vascular resistance .
Properties
CAS No. |
172738-46-4 |
---|---|
Molecular Formula |
C28H42N2O7S2 |
Molecular Weight |
582.8 g/mol |
IUPAC Name |
N-(cyclopentylmethyl)-N-[(3R)-3-hydroxy-4-[(4-methoxyphenyl)sulfonyl-(2-methylpropyl)amino]butyl]-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C28H42N2O7S2/c1-22(2)19-30(39(34,35)28-15-11-26(37-4)12-16-28)21-24(31)17-18-29(20-23-7-5-6-8-23)38(32,33)27-13-9-25(36-3)10-14-27/h9-16,22-24,31H,5-8,17-21H2,1-4H3/t24-/m1/s1 |
InChI Key |
OPJNHRSFFGTPMY-XMMPIXPASA-N |
Isomeric SMILES |
CC(C)CN(C[C@@H](CCN(CC1CCCC1)S(=O)(=O)C2=CC=C(C=C2)OC)O)S(=O)(=O)C3=CC=C(C=C3)OC |
Canonical SMILES |
CC(C)CN(CC(CCN(CC1CCCC1)S(=O)(=O)C2=CC=C(C=C2)OC)O)S(=O)(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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